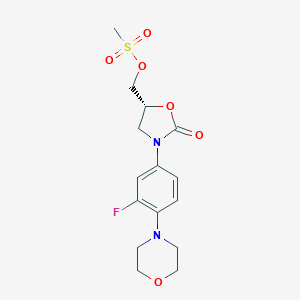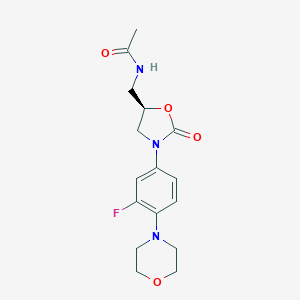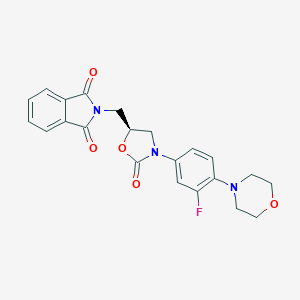
Gatifloxacin hydrochloride
Descripción general
Descripción
Gatifloxacin clorhidrato es un antibiótico fluoroquinolónico de cuarta generación. Se conoce por su actividad antibacteriana de amplio espectro, efectiva contra bacterias Gram-positivas y Gram-negativas. Gatifloxacin clorhidrato funciona inhibiendo las enzimas bacterianas ADN girasa y topoisomerasa IV, que son esenciales para la replicación, transcripción, reparación y recombinación del ADN .
Mecanismo De Acción
Gatifloxacin clorhidrato ejerce sus efectos antibacterianos inhibiendo las enzimas bacterianas ADN girasa y topoisomerasa IV. Estas enzimas son cruciales para el superenrollamiento y desenrollamiento del ADN bacteriano, lo cual es necesario para la replicación y transcripción del ADN. Al inhibir estas enzimas, gatifloxacin clorhidrato evita la división celular bacteriana y conduce a la muerte celular .
Compuestos Similares:
Gemifloxacina: Otro fluoroquinolónico de cuarta generación con actividad antibacteriana similar.
Moxifloxacina: Conocida por su actividad mejorada contra bacterias Gram-positivas.
Levofloxacina: Un fluoroquinolónico de tercera generación con un espectro más amplio de actividad
Comparación:
Gatifloxacin vs. Gemifloxacina: Ambos tienen mecanismos de acción similares, pero gatifloxacin tiene un espectro más amplio de actividad contra bacterias Gram-negativas.
Gatifloxacin vs. Moxifloxacina: Moxifloxacina tiene mejor actividad contra bacterias Gram-positivas, mientras que gatifloxacin es más efectiva contra bacterias Gram-negativas.
Gatifloxacin vs. Levofloxacina: Levofloxacina tiene un espectro más amplio de actividad, pero gatifloxacin tiene una vida media más larga y una mejor penetración tisular
Gatifloxacin clorhidrato destaca por su actividad equilibrada contra bacterias Gram-positivas y Gram-negativas, lo que la convierte en un antibiótico versátil para diversas infecciones.
Aplicaciones Científicas De Investigación
Gatifloxacin clorhidrato tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un estándar de referencia en química analítica para el desarrollo y validación de métodos.
Biología: Se estudia por sus efectos sobre los mecanismos de replicación y reparación del ADN bacteriano.
Medicina: Se utiliza en el tratamiento de infecciones del tracto respiratorio, infecciones del tracto urinario e infecciones de la piel. .
Industria: Se emplea en el desarrollo de nuevos agentes y formulaciones antibacterianas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de gatifloxacin clorhidrato típicamente involucra múltiples pasos. Un método común incluye los siguientes pasos:
Formación del Derivado de Quelato de Difluoruro de Boro: Este intermedio se prepara reaccionando un precursor adecuado con trifluoruro de boro.
Ciclopropilación: El derivado de quelato luego se hace reaccionar con ciclopropilamina para introducir el grupo ciclopropilo.
Fluoración: El compuesto se fluora usando un agente fluorante como el trifluoruro de dietilaminosulfuro.
Metoxilación: El compuesto fluorado luego se metoxilay con metanol en presencia de una base.
Métodos de Producción Industrial: La producción industrial de gatifloxacin clorhidrato sigue rutas sintéticas similares pero a mayor escala. El proceso involucra la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Los disolventes comunes utilizados incluyen acetonitrilo y metanol, y las reacciones generalmente se llevan a cabo bajo temperaturas y presiones controladas .
Análisis De Reacciones Químicas
Tipos de Reacciones: Gatifloxacin clorhidrato experimenta varias reacciones químicas, incluyendo:
Oxidación: Se puede oxidar en condiciones ácidas o básicas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.
Sustitución: Las reacciones de sustitución implican reemplazar grupos funcionales con otros, como halogenación o alquilación.
Reactivos y Condiciones Comunes:
Oxidación: Peróxido de hidrógeno o permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio o hidruro de aluminio y litio en condiciones anhidras.
Sustitución: Agentes halogenantes como cloro o bromo, y agentes alquilantes como yoduro de metilo.
Principales Productos:
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados halogenados o alquilados.
Comparación Con Compuestos Similares
Gemifloxacin: Another fourth-generation fluoroquinolone with similar antibacterial activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Levofloxacin: A third-generation fluoroquinolone with a broader spectrum of activity
Comparison:
Gatifloxacin vs. Gemifloxacin: Both have similar mechanisms of action, but gatifloxacin has a broader spectrum of activity against Gram-negative bacteria.
Gatifloxacin vs. Moxifloxacin: Moxifloxacin has better activity against Gram-positive bacteria, while gatifloxacin is more effective against Gram-negative bacteria.
Gatifloxacin vs. Levofloxacin: Levofloxacin has a broader spectrum of activity, but gatifloxacin has a longer half-life and better tissue penetration
Gatifloxacin hydrochloride stands out due to its balanced activity against both Gram-positive and Gram-negative bacteria, making it a versatile antibiotic for various infections.
Propiedades
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4.ClH/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYBNVXJQVIRGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121577-32-0 | |
| Record name | Gatifloxacin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121577320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GATIFLOXACIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3J4S9UD4E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![benzhydryl (6R,7R)-3-methylsulfonyloxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B193919.png)
![5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium Chloride](/img/structure/B193932.png)






